6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile is a complex organic compound featuring a pyridazine ring substituted with a phenyl group, a trifluoromethylphenoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst.
Attachment of the Trifluoromethylphenoxy Group: This step involves the nucleophilic aromatic substitution of a halogenated pyridazine with a trifluoromethylphenol, often using a base like potassium carbonate.
Addition of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a halogenated pyridazine reacts with a cyanide source, such as copper(I) cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or pyridazine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trifluoromethylphenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is explored for its use in agrochemicals, such as herbicides or insecticides, due to its potential biological activity and stability. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of agrochemical products.
Mechanism of Action
The mechanism by which 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions with the target site. The exact pathways and targets depend on the specific application, whether in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarboxamide: Similar structure but with a carboxamide group instead of a nitrile.
6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
Uniqueness
The uniqueness of 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile lies in its combination of a trifluoromethylphenoxy group and a nitrile group on the pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties for various uses.
Properties
IUPAC Name |
6-phenyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O/c19-18(20,21)14-7-4-8-15(10-14)25-17-13(11-22)9-16(23-24-17)12-5-2-1-3-6-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMRVESARDMHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.